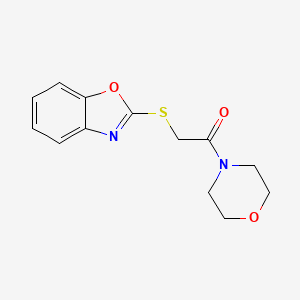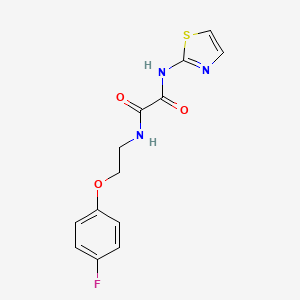![molecular formula C18H19N5O5S B2807625 methyl 4-methoxy-3-({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzoate CAS No. 2034395-97-4](/img/structure/B2807625.png)
methyl 4-methoxy-3-({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester functional group, a methoxy group, and a sulfamoyl group linked to a pyrazole and pyrazine moiety
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be utilized in the synthesis of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.
Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential biological activities. Given the known activities of similar pyrazole derivatives, this compound could be studied for potential applications in medicinal chemistry, particularly as a potential therapeutic agent for various diseases .
Mecanismo De Acción
Target of Action
It is known that many compounds with similar structures have a broad spectrum of biological activities .
Mode of Action
Compounds with similar structures are known to interact with multiple receptors, leading to a variety of biological responses .
Biochemical Pathways
It is known that many compounds with similar structures can affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s predicted boiling point is 3596±520 °C, and its predicted density is 150±01 g/cm3 . These properties may influence the compound’s bioavailability.
Result of Action
It is known that many compounds with similar structures can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzoate typically involves multiple steps:
Formation of the benzoate ester: This can be achieved by esterification of 4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the sulfamoyl group: The sulfamoyl group can be introduced by reacting the benzoate ester with a suitable sulfonamide derivative under basic conditions.
Coupling with pyrazole and pyrazine moieties: The final step involves coupling the sulfamoyl benzoate with the pyrazole and pyrazine derivatives using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the sulfamoyl and pyrazole-pyrazine moieties, making it less complex and less versatile in applications.
4-Methoxy-3-(N-sulfamoyl)benzoic acid: Similar structure but lacks the ester and pyrazole-pyrazine moieties.
N-(3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanesulfonamide: Contains the pyrazole-pyrazine moieties but lacks the benzoate ester.
Uniqueness
Methyl 4-methoxy-3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential applications. The presence of both the benzoate ester and the pyrazole-pyrazine moieties allows for diverse interactions with biological targets and materials.
Propiedades
IUPAC Name |
methyl 4-methoxy-3-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-23-11-13(9-21-23)17-14(19-6-7-20-17)10-22-29(25,26)16-8-12(18(24)28-3)4-5-15(16)27-2/h4-9,11,22H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFMRPKHDAWSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807543.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2807548.png)

![1-(Imidazo[1,2-a]pyridin-3-yl)ethanol](/img/structure/B2807550.png)
![2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyrimidine](/img/structure/B2807553.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2807555.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2807558.png)


![1-[(4-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2807564.png)
![2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline](/img/structure/B2807565.png)
